molecular formula C13H12ClNO3 B3480269 methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B3480269
M. Wt: 265.69 g/mol
InChI Key: HEYFYDRYBXORPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCC is a pyrrole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages as a research tool, including its ability to inhibit COX-2 and NF-κB activity, its anti-inflammatory and antioxidant properties, and its potential anticancer effects. However, methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate also has some limitations, including its potential toxicity at high doses and its limited solubility in water.

Future Directions

There are several potential future directions for research on methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, including further studies on its mechanism of action, its potential applications in different disease models, and its optimization as a drug candidate. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate could also be used as a lead compound for the development of new anti-inflammatory, antioxidant, and anticancer drugs. Additionally, the potential toxicity of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate at high doses should be further investigated to determine its safety for use in humans.
In conclusion, methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound for scientific research with potential applications in various fields. Further studies on its mechanism of action, biochemical and physiological effects, and future directions in research could lead to the development of new drugs and treatments for various diseases.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in different studies.

properties

IUPAC Name

methyl 1-(4-chlorophenyl)-5-methyl-3-oxo-2H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-8-12(13(17)18-2)11(16)7-15(8)10-5-3-9(14)4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYFYDRYBXORPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CN1C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.